2-(2-Chlorophenyl)oxazole
Overview
Description
2-(2-Chlorophenyl)oxazole is a heterocyclic compound . The oxazole nucleus is a five-membered ring that has been investigated for the advancement of novel compounds which show favorable biological activities .
Synthesis Analysis
Oxazole compounds, including one nitrogen atom and one oxygen atom in a five-membered heterocyclic ring, are present in various biological activities . The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .Molecular Structure Analysis
The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole and pi-pi bond . These rings quickly engage physiologically with many enzymes and receptors, resulting in a variety of biological actions .Chemical Reactions Analysis
Oxazole and its derivatives play a very essential role in the area of medicinal chemistry . They are used as intermediates for the synthesis of new chemical entities .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Extended Oxazoles : 2-(Halomethyl)-4,5-diphenyloxazoles, including the chloromethyl analogue, have been used as reactive scaffolds for synthetic elaboration. They are valuable in the preparation of various oxazole derivatives (Patil & Luzzio, 2016).
Transition Metal Coordination : Oxazoline ligands, including 2-oxazolines derived from oxazoles, are used in transition metal-catalyzed asymmetric organic syntheses. Their versatility in ligand design and synthesis makes them significant in coordination chemistry (Gómez, Muller, & Rocamora, 1999).
Biological and Medicinal Applications
Anticancer and Antimicrobial Agents : Oxazole derivatives have been synthesized and studied for their potential as anticancer and antimicrobial agents. This includes the investigation of various heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine (Katariya, Vennapu, & Shah, 2021).
Oxazole in Anti-Cancer Research : Oxazole-based compounds are being explored for their diverse interactions with different enzymes and receptors, making them a significant target in anti-cancer research (Chiacchio et al., 2020).
Physical and Chemical Reactivity
- Photo-Oxidation of Oxazole : The reaction of oxazole with singlet oxygen has been studied, highlighting the unique physicochemical properties of oxazole and its derivatives. This research is crucial for understanding the behavior of these compounds in biological and medicinal species (Zeinali et al., 2020).
Other Applications
Optoelectronic Properties : The synthesis of novel oxazolidine compounds and their optoelectronic properties have been explored. This includes the study of compounds like 3,5-bis(4-chlorophenyl)-7a-methyldihydro-1H-[1,3]oxazolo[3,4-c][1,3]oxazole (Abbas et al., 2018).
Amyloidogenesis Inhibitors : Oxazoles with specific structural modifications have been synthesized and evaluated as inhibitors of transthyretin amyloid fibril formation, a process involved in certain neurodegenerative diseases (Razavi et al., 2005).
Antifungal Activity : Oxazole derivatives have been shown to possess antifungal activity, particularly against pathogenic fungi in humans and animals (Delcourt et al., 2004).
Antibacterial Properties : The synthesis and antibacterial activity of novel heterocyclic compounds containing the 2-(5-(4-chlorophenyl)-4, 5-dihydro-1, 2-oxazol-3-yl) fragment have been investigated (Mehta, 2016).
Safety And Hazards
Future Directions
Oxazole and its derivatives have been gaining attention in recent years due to their increasing relevance in the field of medicinal chemistry . Researchers around the globe are synthesizing various oxazole derivatives and screening them for their various biological activities . The important information presented in these studies will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .
properties
IUPAC Name |
2-(2-chlorophenyl)-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-8-4-2-1-3-7(8)9-11-5-6-12-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUACMRENZNWBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=CO2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90345053 | |
Record name | 2-(2-Chlorophenyl)oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90345053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)oxazole | |
CAS RN |
62881-98-5 | |
Record name | 2-(2-Chlorophenyl)oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90345053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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